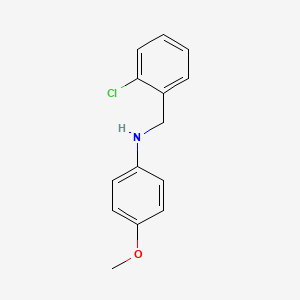

N-(4-methoxyphenyl)-2-chlorobenzylamine

Description

Structure

3D Structure

Properties

CAS No. |

61298-18-8 |

|---|---|

Molecular Formula |

C14H14ClNO |

Molecular Weight |

247.72 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-methoxyaniline |

InChI |

InChI=1S/C14H14ClNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-9,16H,10H2,1H3 |

InChI Key |

QJVRBSWBNACXCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-methoxyphenyl)-2-chlorobenzylamine

The direct synthesis of this compound is most commonly accomplished through classical methods such as reductive amination, which provides a straightforward and efficient pathway. Additionally, the principles of modern cross-coupling reactions offer alternative and robust strategies for the formation of the central C-N bond.

Reductive Amination Pathways Utilizing 2-chlorobenzaldehyde (B119727) and 4-methoxyaniline

Reductive amination stands as a cornerstone of amine synthesis, and it is a well-documented method for the preparation of this compound. This two-step, one-pot process involves the initial reaction of an aldehyde with a primary amine to form an imine intermediate, which is then subsequently reduced to the desired secondary amine.

The synthesis commences with the condensation of 2-chlorobenzaldehyde and 4-methoxyaniline to form the corresponding N-(2-chlorobenzylidene)-4-methoxyaniline imine. This reaction is typically carried out in a solvent such as toluene (B28343) with azeotropic removal of water to drive the equilibrium towards the imine product. Following the formation of the imine, a reducing agent is introduced to selectively reduce the carbon-nitrogen double bond. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity.

A typical laboratory-scale synthesis involves refluxing a solution of 2-chlorobenzaldehyde and 4-methoxyaniline in toluene. After the complete formation of the imine, the solvent is evaporated, and the residue is dissolved in a protic solvent like methanol (B129727). Sodium borohydride is then added portionwise to the methanolic solution to effect the reduction. The final product, this compound, is then isolated and purified.

| Starting Material 1 | Starting Material 2 | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| 2-chlorobenzaldehyde | 4-methoxyaniline | Toluene, Sodium borohydride | N-(2-chlorobenzylidene)-4-methoxyaniline | This compound |

Coupling Reactions and Precursor Utilization Strategies

Modern organometallic cross-coupling reactions provide powerful alternatives for the synthesis of N-aryl-N-benzylamines. Methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation are premier examples of such strategies, enabling the formation of the crucial C-N bond from suitable precursors.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this would involve the coupling of 2-chlorobenzyl bromide (or a related halide) with 4-methoxyaniline, or conversely, the coupling of a 2-chlorobenzylamine (B130927) with a 4-methoxyphenyl (B3050149) halide. The reaction is typically catalyzed by a palladium(0) species in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of ligand is critical and often dictates the efficiency and scope of the reaction.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. In the context of synthesizing the target molecule, this would typically involve the reaction of 2-chlorobenzyl bromide with 4-methoxyaniline in the presence of a copper catalyst, often at elevated temperatures. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols using various copper sources and ligands.

These coupling strategies offer the advantage of modularity, allowing for the independent variation of the aromatic and benzylic components, thus providing access to a wide range of derivatives.

| Reaction Name | Key Precursors | Catalyst System | General Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | 2-chlorobenzyl halide + 4-methoxyaniline OR 2-chlorobenzylamine + 4-methoxyphenyl halide | Palladium(0) catalyst, Phosphine ligand, Base | Inert atmosphere, organic solvent |

| Ullmann Condensation | 2-chlorobenzyl halide + 4-methoxyaniline | Copper catalyst, Base | Often requires elevated temperatures |

Advanced Synthetic Strategies for Related Chemical Entities and Derivatives

Beyond the direct synthesis of this compound, a variety of advanced synthetic methodologies can be employed to generate structurally related compounds and derivatives. These strategies often offer improved efficiency, broader substrate scope, and access to novel chemical space.

Ruthenium-Catalyzed Deaminative Coupling Reactions for N-Benzyl Secondary Amine Synthesis

A notable advanced strategy for the synthesis of N-benzyl secondary amines is the ruthenium-catalyzed deaminative coupling of primary amines. ontosight.airesearchgate.netbeilstein-archives.org This method involves the reaction of a primary amine with another primary amine, leading to the formation of a secondary amine and the liberation of ammonia (B1221849). For the synthesis of analogues of this compound, a benzylamine (B48309) derivative could be coupled with an aniline (B41778) derivative.

This catalytic transformation is atom-economical and environmentally benign as it avoids the use of pre-functionalized starting materials and produces ammonia as the only byproduct. The reaction mechanism is thought to proceed through a "hydrogen-borrowing" or "hydrogen-shuttling" process, where the ruthenium catalyst facilitates the oxidation of one amine to an imine, which then reacts with the second amine, followed by reduction of the resulting iminium ion.

| Reaction Type | Catalyst | Reactants | Key Features |

|---|---|---|---|

| Deaminative Coupling | Ruthenium complexes | Primary amine + Primary amine | Atom-economical, environmentally friendly, forms secondary amines with ammonia as a byproduct. ontosight.airesearchgate.netbeilstein-archives.org |

Oxalamide Formation Protocols Involving 2-chlorobenzyl and 4-methoxyphenyl Moieties

Oxalamides are a class of compounds characterized by the presence of a -(CO)NH-(CO)NH- functional group. The synthesis of oxalamides involving 2-chlorobenzyl and 4-methoxyphenyl moieties can be readily achieved by reacting the corresponding amines with oxalyl chloride or its derivatives. For instance, this compound can be acylated with a suitable oxalyl derivative.

Alternatively, a stepwise approach can be employed. For example, 2-chlorobenzylamine can be reacted with oxalyl chloride to form an intermediate N-(2-chlorobenzyl)oxamoyl chloride, which can then be treated with 4-methoxyaniline to yield the desired N-(2-chlorobenzyl)-N'-(4-methoxyphenyl)oxalamide. This modular approach allows for the synthesis of a diverse library of unsymmetrical oxalamides.

Succinamic Acid Derivatives Synthesis from Related Amines

Succinamic acid derivatives can be prepared from amines through their reaction with succinic anhydride (B1165640). This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a carboxylic acid and an amide functional group within the same molecule.

For amines structurally related to this compound, such as 2-chlorobenzylamine or 4-methoxyaniline, this reaction provides a straightforward route to the corresponding succinamic acid derivatives. The reaction is typically carried out in an aprotic solvent and often proceeds readily at room temperature or with gentle heating. These succinamic acid derivatives can serve as valuable building blocks for the synthesis of more complex molecules, including various heterocyclic compounds. wikipedia.orgwikipedia.org

Quinazoline (B50416) and Naphthyridine Scaffold Integration via N-(4-methoxyphenyl) Substitution

The integration of N-aryl substituted amines into heterocyclic systems like quinazolines and naphthyridines represents a significant strategy in medicinal chemistry. While direct cyclization of this compound is not prominently detailed, the methodologies applied to analogous N-substituted amines serve as a blueprint for its potential transformations.

Quinazoline Synthesis: The construction of the quinazoline ring often involves the reaction of an N-aryl amine with a carbonyl-containing component. For instance, primary amines can react with 2-aminobenzaldehydes or related compounds to form the quinazoline core. organic-chemistry.org A plausible pathway could involve the reaction of an appropriately functionalized N-(4-methoxyphenyl) amine derivative with reagents like 2-aminobenzamides. organic-chemistry.org Copper-catalyzed coupling reactions of N-substituted o-bromobenzamides with amides can also yield substituted quinazolinones, which are precursors to quinazolines. organic-chemistry.org Furthermore, methods involving the cyclization of 2-aminobenzylamines with aldehydes, mediated by reagents like o-iodoxybenzoic acid (IBX), provide a direct route to quinazoline scaffolds. organic-chemistry.org

Naphthyridine Synthesis: The synthesis of N-substituted naphthyridines can be achieved through metal-catalyzed C-N bond formation reactions. inventivapharma.com The coupling of a halogenated naphthyridine core with an amine is a common approach. For example, the amination of a chloro-naphthyridine can be accomplished using a copper(I) iodide/proline catalyst system with the corresponding amine. inventivapharma.com Another strategy involves the aza-Diels-Alder reaction, where imines prepared from aminopyridines react with olefins to form tetrahydronaphthyridines, which can then be aromatized. nih.gov An N-(4-methoxyphenyl) amine could potentially be incorporated into the naphthyridine scaffold through such nucleophilic substitution or cycloaddition strategies. inventivapharma.comnih.gov

| Heterocycle | General Synthetic Approach | Potential Role of N-(4-methoxyphenyl) Amine | Key Reagents/Catalysts |

| Quinazoline | Cyclization of 2-aminobenzylamines with aldehydes | As the amine component in the cyclization reaction | Iridium catalysts, IBX, p-toluenesulfonic acid organic-chemistry.orgorganic-chemistry.org |

| Quinazoline | Coupling of o-bromobenzamides with amides | As a precursor to the final N-substituted product | CuI / 4-hydroxy-l-proline, Palladium catalysts organic-chemistry.org |

| Naphthyridine | Metal-catalyzed amination of halo-naphthyridines | As the nucleophilic amine for C-N coupling | CuI / L-proline, Palladium complexes inventivapharma.com |

| Naphthyridine | Aza-Diels-Alder reaction | As a precursor to the imine component | Lewis acids, Montmorillonite K10 nih.gov |

Benzamide (B126) and Sulfamoyl Derivatives Synthesis Utilizing 4-methoxyaniline and 2-chlorobenzyl precursors

The synthesis of benzamide and sulfamoyl derivatives often utilizes precursor amines like 4-methoxyaniline. These reactions are fundamental in creating compounds with a wide range of biological activities. nih.govnih.govmedcraveonline.com

Benzamide Derivatives: Benzamides are typically synthesized through the acylation of a primary or secondary amine with a benzoyl chloride or a benzoic acid activated with a coupling agent. researchgate.net Starting with 4-methoxyaniline, reaction with a substituted benzoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-(4-methoxyphenyl)benzamide. This amide bond formation is a robust and widely used transformation in organic synthesis. nih.govnih.gov A variety of substituted benzamides can be prepared depending on the specific benzoyl chloride used. mdpi.com

Sulfamoyl Derivatives: The synthesis of N-substituted sulfamoyl compounds, or sulfonamides, involves the reaction of an amine with a sulfonyl chloride. medcraveonline.com Specifically, 4-methoxyaniline can react with a substituted benzenesulfonyl chloride in a basic medium to afford the corresponding sulfonamide. This reaction, known as the Hinsberg test for primary and secondary amines, forms a stable sulfonamide linkage. The process of benzoylating sulfamoyl carboxylic acids has also been reported as a facile method for creating complex derivatives. medcraveonline.com

| Derivative Type | Amine Precursor | Acylating/Sulfonylating Agent | General Reaction |

| Benzamide | 4-methoxyaniline | Substituted Benzoyl Chloride | Acylation (Schotten-Baumann reaction) |

| Sulfamoyl | 4-methoxyaniline | Substituted Benzenesulfonyl Chloride | Sulfonylation (Hinsberg reaction) |

Schiff Base Condensations Employing 4-chlorobenzylamine (B54526)

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. science.gov This reaction is typically reversible and catalyzed by either acid or base. The use of 4-chlorobenzylamine as the amine component allows for the synthesis of a variety of substituted imines.

The reaction involves the nucleophilic attack of the primary amine (4-chlorobenzylamine) on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. researchgate.net For example, reacting 4-chlorobenzylamine with a substituted benzaldehyde, such as 4-methoxybenzaldehyde, in a suitable solvent like ethanol, will yield the corresponding N-(4-methoxybenzylidene)-1-(4-chlorophenyl)methanamine. researchgate.net These compounds are valuable intermediates in organic synthesis and have been studied for various applications due to their structural diversity. science.govalfa-chemistry.com

Chemical Reactivity and Mechanistic Aspects

The chemical reactivity of this compound is dictated by the functional groups present: a secondary benzylic amine, an electron-rich methoxy-substituted aromatic ring, and an electron-deficient chloro-substituted aromatic ring.

Oxidation Reactions of Amines within the Compound Class

Secondary benzylamines are susceptible to oxidation, yielding different products depending on the oxidant and reaction conditions. A common transformation is the oxidation to the corresponding imine. researchgate.net For instance, metal-free oxidative coupling of benzylamines can be achieved using organocatalysts in an oxygen atmosphere. nih.govacs.org Another pathway involves the oxidation of the secondary amine to a nitrone, which can be accomplished using hydrogen peroxide (H₂O₂) as the oxidant, sometimes in the absence of any metal catalyst. acs.org This oxidation is believed to proceed through a hydroxylamine (B1172632) intermediate. acs.org Enzymatic oxidation of benzylamines is also known, with copper amine oxidases catalyzing the deamination to produce benzaldehydes. nih.gov

| Oxidation Product | Oxidizing Agent/System | Key Features |

| Imine | O₂, Salicylic Acid Derivatives (Organocatalyst) | Metal-free, environmentally benign conditions. nih.gov |

| Imine | CuO-Al₂O₃, O₂ | Heterogeneous catalysis. researchgate.net |

| Nitrone | H₂O₂ in MeOH or CH₃CN | Catalyst-free, mild conditions, selective for secondary amines. acs.org |

| Benzaldehyde | Copper Amine Oxidases | Enzymatic, stereospecific proton removal. nih.gov |

Reduction Reactions to Yield Corresponding Derivatives

The secondary amine linkage in this compound is generally stable under many reducing conditions. organic-chemistry.org However, related compounds can be interconverted via reduction. For example, imines, which are the oxidation products of secondary amines, can be readily reduced back to the corresponding secondary amine using reducing agents like sodium borohydride (NaBH₄). ias.ac.in This reductive amination pathway is a cornerstone of amine synthesis. researchgate.net While the amine itself is robust, other functional groups that could be added to the molecule might be susceptible to reduction. The process of reducing hydrobenzamides with sodium borohydride can yield a mixture of primary and secondary benzylamines. ias.ac.in

Nucleophilic and Electrophilic Substitution Reactions at Aromatic Rings and Amine Linkers

The reactivity of the molecule towards substitution reactions is complex, with multiple potential sites for reaction.

Amine Linker as a Nucleophile: The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophile. It can react with electrophiles such as alkyl halides or acyl chlorides in nucleophilic substitution reactions. nih.gov For example, N-alkylation or N-acylation can occur at the nitrogen center.

Electrophilic Aromatic Substitution: The two aromatic rings exhibit different reactivities towards electrophiles. wikipedia.orgbyjus.com

The 4-methoxyphenyl ring is strongly activated by the electron-donating methoxy (B1213986) group (-OCH₃). Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is directed to the ortho- and para-positions. Since the para-position is blocked, substitution will preferentially occur at the positions ortho to the methoxy group. byjus.comyoutube.com

The 2-chlorobenzyl ring is deactivated by the electron-withdrawing chlorine atom. The chloro group is an ortho-, para-director, meaning incoming electrophiles will be directed to these positions, albeit at a slower rate than for benzene (B151609) itself. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult and requires strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group. youtube.comlibretexts.org The 2-chlorobenzyl ring in the parent compound is not sufficiently activated for facile SNAr. Displacement of the chlorine atom would likely require harsh conditions or proceed through alternative mechanisms such as the formation of a benzyne (B1209423) intermediate. youtube.comresearchgate.net

Mechanistic Investigations of C-N Bond Activation in Related Amine Systems

The formation of the C-N bond in this compound, typically achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, involves a series of well-defined mechanistic steps. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from investigations into analogous N-arylation and N-benzylation reactions. The generally accepted catalytic cycle for these transformations provides a robust framework for understanding the C-N bond activation process.

The catalytic cycle is initiated by the oxidative addition of the aryl or benzyl (B1604629) halide to a low-valent palladium(0) complex. This step is often rate-determining and involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate. The reactivity of the halide plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. For the synthesis of this compound from 2-chlorobenzyl chloride and 4-methoxyaniline, the activation of the C-Cl bond of the benzyl chloride is a crucial step.

Following oxidative addition, the amine coordinates to the palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. This step is critical for activating the amine for the subsequent bond-forming step. The choice of base can significantly influence the reaction rate and efficiency.

The final step of the catalytic cycle is reductive elimination from the palladium(II) amido complex, which results in the formation of the desired C-N bond and the regeneration of the catalytically active palladium(0) species. This step is often facilitated by electron-donating ligands on the palladium center, which promote the expulsion of the newly formed amine product.

Computational studies, such as Density Functional Theory (DFT) calculations, on related systems have provided deeper insights into the energetics and geometries of the intermediates and transition states involved in the catalytic cycle. These studies have highlighted the importance of ligand sterics and electronics in modulating the rates of the individual steps, particularly oxidative addition and reductive elimination. For instance, bulky phosphine ligands are known to facilitate the reductive elimination step.

In the context of benzylamines, palladium-catalyzed C-H activation has also been explored as an alternative route for C-N bond formation. This approach involves the direct functionalization of a C-H bond, offering a more atom-economical synthesis. Mechanistic investigations into these reactions suggest the formation of a palladacycle intermediate, followed by reaction with a coupling partner.

Hammett Studies and Kinetic Analysis in Catalytic Reactions

Hammett studies and kinetic analysis are powerful tools for elucidating the mechanisms of chemical reactions by quantifying the effect of substituents on reaction rates. In the context of the palladium-catalyzed synthesis of this compound, these studies can provide valuable information about charge distribution in the transition state of the rate-determining step.

A Hammett plot is generated by plotting the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ) for a series of reactions with different substituents. The slope of this plot, known as the reaction constant (ρ), provides insight into the electronic nature of the transition state.

A negative ρ value indicates that the reaction is accelerated by electron-donating groups (EDGs) and retarded by electron-withdrawing groups (EWGs). This suggests the buildup of positive charge in the transition state at the position of substitution.

A positive ρ value indicates that the reaction is favored by EWGs and disfavored by EDGs, implying the development of negative charge in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

For the palladium-catalyzed N-benzylation of anilines, a Hammett study involving substituted anilines would likely yield a negative ρ value. This is because electron-donating groups on the aniline (like the 4-methoxy group in 4-methoxyaniline) increase the nucleophilicity of the nitrogen atom, facilitating its attack on the palladium-bound benzyl group.

Conversely, a Hammett study with substituents on the 2-chlorobenzyl chloride would be expected to show a positive ρ value. Electron-withdrawing groups on the benzyl ring would make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, accelerating the oxidative addition step if it is rate-limiting.

Kinetic analysis of these reactions typically involves monitoring the concentration of reactants and products over time to determine the reaction order with respect to each component (the aryl/benzyl halide, the amine, the catalyst, and the base). This information helps to identify the species involved in the rate-determining step. For many Buchwald-Hartwig aminations, the reaction is first order in the aryl halide and the catalyst, and zero order in the amine, suggesting that oxidative addition is the rate-limiting step.

Below are illustrative data tables representing hypothetical findings from Hammett and kinetic studies for the formation of this compound.

Table 1: Hypothetical Hammett Data for the Reaction of 2-Chlorobenzyl Chloride with Substituted Anilines

| Substituent on Aniline (para-) | Hammett Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 3.5 | 0.54 |

| -CH₃ | -0.17 | 2.1 | 0.32 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 0.4 | -0.40 |

| -NO₂ | 0.78 | 0.05 | -1.30 |

This table illustrates the expected trend for a reaction with a negative ρ value, where electron-donating groups accelerate the reaction.

Table 2: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [2-Chlorobenzyl Chloride] (M) | [4-Methoxyaniline] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁵ |

This data suggests the reaction is first order in 2-chlorobenzyl chloride and the palladium catalyst, and zero order in 4-methoxyaniline, consistent with oxidative addition being the rate-determining step.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Derivatization Strategies and Their Stereoelectronic Effects

The biological activity of N-(4-methoxyphenyl)-2-chlorobenzylamine and related N-arylbenzylamine analogs is significantly influenced by the nature and position of substituents on both the methoxyphenyl and chlorobenzyl rings. These modifications alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH3) on the phenyl ring is an electron-donating group. Studies on related compounds have shown that the position of the methoxy group can have a significant effect on biological properties. For instance, in a series of ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group influenced myocardium uptake and pharmacokinetics. nih.gov Specifically, ortho- or meta-positioning of the methoxy group accelerated radioactivity clearance from the liver, while a para-substituent resulted in the highest uptake in the heart and other non-targeting organs. nih.gov This suggests that the spatial arrangement of the methoxy group can impact the molecule's distribution and metabolism. In studies of trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring also affected their antimicrobial and cytotoxic activity. mdpi.com

In broader studies of N-substituted phenethylamines, N-benzyl and specifically N-(2-methoxy)benzyl substitutions were found to dramatically improve both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov This indicates that the electronic properties conferred by substituents on the N-benzyl portion of a molecule can be critical for its biological function.

The following table summarizes the general effects of common substituents on the aromatic rings of benzylamine-type structures, drawing from broader medicinal chemistry principles.

| Substituent Type | Electronic Effect | Common Examples | General Influence on Molecular Activity |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | Increase electron density in the aromatic ring | -OCH₃, -CH₃, -NH₂ | Can enhance binding to electron-deficient pockets in a target protein; may alter metabolic stability. |

| Electron-Withdrawing Groups (EWGs) | Decrease electron density in the aromatic ring | -Cl, -F, -NO₂, -CF₃ | Can form halogen bonds or other specific interactions with a target; may influence bioavailability. |

| Bulky/Steric Groups | Increase spatial volume | -C(CH₃)₃, -isopropyl | Can provide selectivity for a specific target by fitting into a particular binding pocket; may also hinder binding if too large. |

Studies on various classes of molecules have consistently demonstrated the importance of the linker region. For example, in a series of neomycin dimers, simple modifications of linker length and composition resulted in substantial differences in ribosomal RNA selectivity and activity against aminoglycoside-modifying enzymes. nih.gov Specifically, longer linkers with a triazole linkage were more effective at avoiding modification by resistance enzymes. nih.gov This highlights that the linker is not merely a spacer but an active contributor to the molecule's pharmacological profile.

In the context of PROteolysis TArgeting Chimeras (PROTACs), the length of the linker is a crucial parameter for inducing protein degradation. nih.gov An optimal linker length allows for maximal interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation. nih.gov While the specific biological target of this compound is not the focus here, this principle of an optimal linker length for bringing two entities together (in this case, the two aromatic rings of the molecule) is a key concept in molecular design.

Furthermore, research on benzylamine (B48309) antimycotics has shown that the potency is strongly dependent on the distance between the two phenyl groups and the type of spacer. nih.gov Linking the aryl rings with a quaternary carbon atom led to the identification of highly active compounds. nih.gov This suggests that the rigidity and conformational constraints imposed by the linker are important for activity.

Alkylation of the nitrogen atom in the amine linker can also have a significant impact. In a series of substituted aryl benzylamines, N-methylation of the amine linker led to an inactive compound, possibly due to conformational changes. nih.gov

The following table summarizes the potential impacts of various linker modifications on the efficacy and selectivity of N-arylbenzylamine-type compounds.

| Linker Modification | Potential Impact on Efficacy | Potential Impact on Selectivity |

|---|---|---|

| Increasing Linker Length | May improve or decrease activity depending on the target's binding site geometry. nih.gov | Can alter the orientation of the aromatic rings, potentially favoring binding to one target over another. |

| Decreasing Linker Length | May enhance binding by bringing key pharmacophores closer together. | Could restrict conformational freedom, leading to higher selectivity. |

| Introducing Rigidity (e.g., double bonds, rings) | Can pre-organize the molecule into an active conformation, reducing the entropic penalty of binding. nih.gov | A rigid conformation may be highly specific for a particular receptor subtype. |

| Introducing Flexibility (e.g., longer alkyl chains) | Allows the molecule to adopt multiple conformations to fit different binding pockets. | May decrease selectivity by allowing binding to multiple targets. |

| N-Alkylation | Can abolish activity due to steric hindrance or loss of a key hydrogen bond donor. nih.gov | May introduce new interactions or prevent unwanted ones, thereby altering selectivity. |

While this compound itself is achiral, the introduction of substituents on the benzylic carbon or other parts of the molecule can create chiral centers, making stereochemistry a critical factor in the design of related derivatives. The three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity, as stereoisomers often exhibit different affinities and efficacies for their biological targets.

The nitrogen atom in a secondary amine can also be a stereocenter if the two substituents on it, along with the lone pair, are different. However, nitrogen atoms in acyclic amines typically undergo rapid pyramidal inversion at room temperature, meaning that the two enantiomers interconvert quickly and are not resolvable.

In the broader context of drug design, the importance of stereochemistry is well-established. For example, in the design of biologically active peptides and peptidomimetics, conformational and topographical considerations are paramount for achieving high potency and selectivity. nih.gov Asymmetric synthesis is a critical tool for preparing specialized amino acids and their mimetics to probe the topographical requirements of biological receptors. nih.gov

For many bioactive amines and amino acids, their stereoisomers cannot be resolved without chiral derivatization. nih.gov This underscores the distinct biological roles that different stereoisomers can play.

When designing derivatives of this compound that may be chiral, the following stereochemical aspects should be considered:

Enantiomers: A molecule with one chiral center will have two enantiomers, which are non-superimposable mirror images. These enantiomers can have vastly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable side effects.

Diastereomers: If a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties and often exhibit distinct biological activities.

The rational design of chiral amine and amide derivatives requires careful consideration of the spatial arrangement of functional groups to optimize interactions with the target binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies can provide valuable insights into the key molecular features that govern their activity, thereby guiding the design of more potent and selective compounds.

The process of building a QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. nih.gov These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, electrotopological state indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, solvent-accessible surface area, dipole moment).

Physicochemical Descriptors: Representing properties like lipophilicity (logP), electronic effects (Hammett constants), and molar refractivity. nih.gov

Descriptor Selection: From the large pool of calculated descriptors, a subset of the most relevant ones is selected to build the QSAR model. This is a crucial step to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods, such as genetic function approximation (GFA), can be used for this purpose. nih.govmdpi.com

Model Generation: A mathematical model is then generated to correlate the selected descriptors with the biological activity. Multiple Linear Regression (MLR) is a commonly used technique that produces an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents coefficients and D represents the selected descriptors.

Model Validation: The generated model is rigorously validated to assess its statistical significance and predictive power. ajchem-a.com This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using the test set of compounds.

In QSAR studies on N-aryl derivatives and related structures, descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and dipole moment have been found to be important for describing bioactivity. nih.govmdpi.com

The following table presents a selection of common descriptor types used in QSAR studies and their significance.

| Descriptor Category | Example Descriptor | Significance in QSAR |

|---|---|---|

| Thermodynamic | AlogP98 (log of the octanol/water partition coefficient) | Represents the lipophilicity of the molecule, which influences its ability to cross cell membranes. researchgate.net |

| Topological | Wiener Index, Chi Indices | Describe the branching and connectivity of the molecular structure. researchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reflect the electronic distribution and reactivity of the molecule. researchgate.net |

| Steric/Shape | Molar Refractivity, Kappa Shape Indices | Describe the size and shape of the molecule, which are important for fitting into a binding site. researchgate.net |

Once a robust and validated QSAR model has been developed, it can be used as a powerful predictive tool for exploring the vast chemical space of related compounds and for optimizing lead structures. researchwithrowan.com This in silico approach can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov

The applications of predictive QSAR modeling in the context of this compound and its analogs include:

Virtual Screening: The QSAR model can be used to screen large virtual libraries of compounds to identify those with high predicted activity. This allows researchers to prioritize which compounds to synthesize and test experimentally.

Lead Optimization: For a promising lead compound, the QSAR model can guide the design of new derivatives with improved activity. By analyzing the coefficients of the descriptors in the QSAR equation, chemists can determine which structural modifications are likely to be beneficial. For example, if the model indicates that higher lipophilicity is correlated with higher activity, modifications that increase the logP value can be explored.

De Novo Design: In some cases, QSAR models can be used in conjunction with other computational tools to design entirely new molecules with desired activity profiles.

Predictive Toxicology: QSAR models can also be developed to predict the potential toxicity of compounds, allowing for the early identification and elimination of candidates that are likely to have adverse effects. nih.gov

The ultimate goal of using predictive analytics in this context is to navigate the chemical space efficiently and to focus experimental efforts on the most promising areas. By integrating QSAR modeling into the drug discovery and development process, it is possible to accelerate the identification of novel, potent, and selective compounds related to this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, B3LYP, Basis Sets)

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometrical optimization. This process involves finding the minimum energy conformation on the potential energy surface. For a flexible molecule like N-(4-methoxyphenyl)-2-chlorobenzylamine, a conformational analysis would be performed to identify the global minimum energy structure among various possible spatial arrangements of its atoms.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties include the dipole moment, which provides insight into the molecule's polarity, and the distribution of atomic charges, which can indicate reactive sites.

Table 1: Illustrative Electronic Properties Calculated for a Similar Benzylamine (B48309) Derivative

| Property | Calculated Value |

| Total Energy (Hartree) | -1250.45 |

| Dipole Moment (Debye) | 2.85 |

| C1 (Aromatic) Charge (e) | -0.15 |

| N1 (Amine) Charge (e) | -0.62 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of such calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Example Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap | 5.1 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.55 |

Note: This data is illustrative for a comparable molecular system.

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for structural elucidation and for complementing experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for comparison with experimental ¹H and ¹³C NMR spectra.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks observed in the experimental IR and Raman spectra.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (ppm, -NH) | 5.4 | 5.2 |

| ¹³C NMR (ppm, C-Cl) | 132.8 | 133.5 |

| IR Frequency (cm⁻¹, N-H stretch) | 3350 | 3365 |

Note: This table provides an example of how calculated spectroscopic data is compared with experimental results.

Chemical reactions and measurements are often carried out in a solvent. The presence of a solvent can significantly influence the properties and reactivity of a molecule. Continuum models, such as the Polarizable Continuum Model (PCM), are a common approach to incorporate the effects of a solvent in computational studies. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is widely used in drug discovery to understand the binding mode of a potential drug molecule to its biological target.

Molecular docking simulations can provide valuable insights into the binding interactions between a ligand, such as this compound, and a protein target. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. The results of molecular docking studies can be used to propose a mechanism of action for the ligand and to guide the design of more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results for a Benzylamine Derivative with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR234, LYS189, ASP298 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Note: The data presented here is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

In Silico Identification and Validation of Potential Biological Targets

The process of identifying and validating biological targets for a novel compound such as this compound is a critical step in computational drug discovery. This approach involves screening the compound against extensive databases of known protein structures to predict potential binding affinities and identify proteins whose function might be modulated by the compound.

Methodologies for in silico target identification typically include reverse docking, where a small molecule is docked against a library of potential protein targets. The binding energies and interaction patterns derived from these simulations help to prioritize a list of putative targets. While specific studies detailing the biological targets of this compound are not prevalent in publicly accessible literature, the general approach would involve:

3D Structure Generation: An optimized three-dimensional structure of this compound is generated using computational chemistry software.

Target Library Screening: This 3D structure is then screened against a database of proteins implicated in various disease pathways.

Docking and Scoring: Molecular docking algorithms predict the most likely binding poses of the compound within the active sites of these proteins. Scoring functions are then used to estimate the binding affinity for each pose.

Hit Prioritization: Proteins that show high predicted binding affinity and favorable interactions with the compound are identified as potential biological targets.

Validation: These computational "hits" would then require experimental validation through in vitro binding assays and functional studies to confirm the interaction and its biological consequence.

This systematic in silico screening process is instrumental in forming hypotheses about a compound's mechanism of action and guiding the design of focused biological experiments.

Conformational Analysis of this compound and its Derivatives within Binding Pockets

Once potential biological targets are identified, a detailed conformational analysis is performed to understand how this compound and its derivatives orient themselves within the protein's binding pocket. This analysis is crucial for explaining the compound's activity and for designing more potent and selective analogs.

The conformation of this compound is dictated by the rotational freedom around its single bonds, particularly the bonds connecting the benzyl (B1604629) and phenyl rings to the central amine group. Within a binding pocket, the molecule will adopt a specific low-energy conformation that maximizes favorable interactions with the surrounding amino acid residues.

Key structural features of this compound that influence its binding conformation include:

The 4-methoxy group on the phenyl ring: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, or asparagine) in the binding pocket. The methoxy (B1213986) group also influences the electronic properties and orientation of the phenyl ring.

The secondary amine linker: This group can act as both a hydrogen bond donor and acceptor, providing a key anchor point within the binding site.

Molecular dynamics simulations can be employed to explore the dynamic behavior of the ligand-protein complex, revealing the stability of different binding poses and the key intermolecular interactions that stabilize the complex. For instance, a simulation might reveal that the 4-methoxyphenyl (B3050149) group prefers to sit in a hydrophobic pocket lined with nonpolar amino acids, while the secondary amine forms a critical hydrogen bond with a specific residue at the core of the binding site. Understanding these conformational preferences is essential for structure-based drug design.

In Silico ADME and Pharmacokinetic Prediction for Related Compounds

While specific experimental data for this compound is limited, in silico tools can provide valuable predictions for its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are based on the compound's structure and are compared to databases of known drug molecules. For structurally related N-(substituted-phenyl)benzylamine derivatives, a range of pharmacokinetic properties can be estimated.

Computational models use parameters such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to predict a compound's drug-likeness and potential for oral bioavailability. These predictions are often guided by established rules such as Lipinski's Rule of Five.

Below is an interactive data table summarizing the predicted ADME and pharmacokinetic properties for a compound with the structure of this compound, based on typical values for similar chemical entities.

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~247.7 g/mol | Within the range for good oral bioavailability (<500 g/mol ). |

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good membrane permeability. |

| Polar Surface Area (PSA) | ~21.2 Ų | Suggests good potential for crossing the blood-brain barrier. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rules (<5). |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rules (<10). |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal absorption. |

| P-gp Substrate | Likely No | May not be subject to efflux by P-glycoprotein. |

| CYP450 Inhibition | Potential inhibitor of certain isozymes (e.g., CYP2D6) | Indicates a potential for drug-drug interactions. |

These in silico predictions suggest that this compound likely possesses favorable physicochemical properties for oral absorption and distribution. However, potential interactions with metabolic enzymes like Cytochrome P450 would need to be investigated experimentally to fully characterize its pharmacokinetic profile.

Chemical Biology and Interdisciplinary Research Avenues

Scaffold for Enzyme Inhibitor Design

The structural framework of N-(4-methoxyphenyl)-2-chlorobenzylamine is amenable to serving as a foundational scaffold for the design of various enzyme inhibitors, including those targeting protein kinases and carbonic anhydrases.

Protein Kinases: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrazolopyrimidine scaffold, a related heterocyclic amine structure, has been successfully used to develop a variety of small-molecule kinase inhibitors. nih.gov Modifications to this core have led to potent inhibitors of tyrosine kinases and serine/threonine kinases. nih.gov Similarly, benzimidazole (B57391) derivatives, which share aromatic and nitrogen-based features with the target compound, have been developed as inhibitors of protein kinase CK1δ, with some derivatives showing nanomolar potency. mdpi.com The benzylamine (B48309) moiety can be explored to occupy the ATP-binding pocket of kinases, with the substituted phenyl rings providing opportunities for synthetic modification to enhance potency and selectivity.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov The sulfonamide group is a classic zinc-binding group for CA inhibitors. mdpi.com However, other scaffolds can achieve potent inhibition. For instance, the 2-benzylpiperazine (B1268327) scaffold has been used to develop potent human carbonic anhydrase inhibitors. nih.gov In these designs, the benzyl (B1604629) group interacts with the enzyme's active site, while a zinc-binding moiety is attached to the piperazine (B1678402) ring. nih.gov This suggests that the this compound structure could be similarly elaborated with a zinc-binding group to create novel CA inhibitors, where the aryl groups could be tailored to achieve isoform selectivity.

Exploration in Anticancer Research

The benzylamine and methoxyphenyl motifs are present in several classes of anticancer agents that function through mechanisms such as apoptosis induction and inhibition of tubulin polymerization.

Apoptosis Induction and Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. ccspublishing.org.cn Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis. ccspublishing.org.cnnih.gov A number of potent tubulin polymerization inhibitors are based on N-benzyl arylamide and N-benzylbenzamide scaffolds. ccspublishing.org.cnresearchgate.netnih.gov In these molecules, the benzyl group often interacts with the colchicine-binding site on β-tubulin. ccspublishing.org.cn For example, the N-benzyl arylamide derivative MY-1388 exhibited excellent antiproliferative potency against fifteen human cancer cell lines, with IC50 values in the nanomolar range. ccspublishing.org.cn This compound was shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and trigger apoptosis. ccspublishing.org.cn

| Compound Class | Mechanism of Action | Key Structural Feature | Observed Effects | Reference |

|---|---|---|---|---|

| N-benzyl arylamide derivatives | Tubulin Polymerization Inhibition | N-benzyl group | G2/M cell cycle arrest, Apoptosis induction | ccspublishing.org.cn |

| N-benzylbenzamide derivatives | Tubulin Polymerization Inhibition | N-benzylbenzamide core | Inhibition of tumor growth and angiogenesis | researchgate.netnih.gov |

| Benzimidazole derivatives | Tubulin Polymerization Inhibition | Benzimidazole core | Cytotoxicity against cancer cells, Apoptosis | nih.gov |

Antimicrobial and Antitubercular Agent Development

Structural motifs present in this compound are also found in compounds investigated for their antimicrobial and antitubercular properties.

Antimicrobial Agents: The benzylamine moiety is a key component in various compounds designed for antibacterial activity. For example, a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives showed good activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Similarly, benzylamine-containing coumarin (B35378) derivatives have been explored for their antibacterial properties. researchgate.net The antimicrobial activity of benzylamine derivatives is often correlated with their hydrophobicity and ability to interact with bacterial cell membranes. nih.gov

Antitubercular Agents: Tuberculosis remains a major global health threat, necessitating the development of new drugs. nih.gov Compounds containing methoxyphenyl groups have been investigated for their potential against Mycobacterium tuberculosis. A series of 3-(4-methoxyphenyl)-1-isonicotinoyl-5-(substituted phenyl)-formazans showed significant in vitro antitubercular activity against the H37Rv strain. researchgate.net Additionally, synthetic 7-methoxy-indolizine derivatives have been evaluated for activity against both susceptible and multi-drug-resistant strains of M. tuberculosis. plos.org These findings suggest that the methoxyphenyl group could be a valuable component in the design of new antitubercular agents.

Anti-inflammatory Compound Design and Evaluation

Derivatives of benzylamine have demonstrated potential in the design of novel anti-inflammatory agents. Research on 8-benzylaminoxanthines has identified compounds with high affinity for adenosine (B11128) receptors (A₁ and A₂A), which are involved in modulating inflammatory pathways. nih.gov In vivo studies in mice with carrageenan- and formalin-induced inflammation showed that certain derivatives in this class possess potent anti-inflammatory activity. nih.gov

Furthermore, a derivative of N-benzyl-N-methyldecan-1-amine, specifically decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), has been shown to mitigate inflammation in animal models of colitis and rheumatoid arthritis. frontiersin.orgnih.gov This compound inhibited the production of pro-inflammatory cytokines like TNF-α and IL-1β and blocked key inflammatory signaling pathways, including JNK and p38 MAPK. frontiersin.orgnih.gov The presence of the methoxy-benzyl group in DMMA highlights the potential relevance of the this compound scaffold in developing new anti-inflammatory drugs.

Antileishmanial Agent Identification and Optimization

Leishmaniasis is a parasitic disease for which current treatments have significant limitations. Benzylamine derivatives have emerged as a promising class of compounds with potent activity against Leishmania parasites. nih.gov A study of seven new benzylamines against Leishmania amazonensis found that several compounds had an excellent effect against the parasite, with two inhibitors showing high selectivity indexes of 117.7 and 180 against intracellular amastigotes. nih.gov These benzylamines are designed to inhibit squalene (B77637) synthase, a key enzyme in the sterol biosynthesis pathway of the parasite. nih.gov Other research has focused on iminodibenzyl (B195756) derivatives, which are structurally related to benzylamines, as potential antileishmanial agents that may target the parasite's trypanothione (B104310) reductase. nih.gov

| Compound Class | Target Organism | Proposed Target | Selectivity Index | Reference |

|---|---|---|---|---|

| Benzylamine derivatives (SBC 39) | Leishmania amazonensis | Squalene synthase | 117.7 | nih.gov |

| Benzylamine derivatives (SBC 40) | Leishmania amazonensis | Squalene synthase | 180 | nih.gov |

| Iminodibenzyl derivatives | Leishmania species | Trypanothione reductase | Not specified | nih.gov |

Ligands for Metallated and Cyclometallated Transition Metal Complexes

Investigation as Corrosion Inhibitors for Metallic Surfaces

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. Benzylamine and its derivatives have been investigated for this purpose. google.comresearchgate.net The mechanism of inhibition often involves the interaction of the nitrogen lone pair electrons and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal. Patents have described the preparation of corrosion inhibitors from benzylamine compounds for use in oil and gas field exploitation. google.com The presence of both a benzylamine core and substituted phenyl rings in this compound makes it a strong candidate for investigation as a corrosion inhibitor for various metallic surfaces.

Research into Serotonin (B10506) Receptor Agonists and Their Derivatives

Currently, there is a notable absence of published research specifically investigating the activity of this compound as a serotonin receptor agonist. A comprehensive search of scientific literature and chemical databases did not yield any studies detailing its binding affinity, efficacy, or functional activity at any of the serotonin receptor subtypes.

While the broader class of N-arylbenzylamine derivatives has been a subject of interest in the exploration of serotonergic compounds, specific data for this compound is not available. Structure-activity relationship (SAR) studies on related but distinct chemical series, such as N-benzyltryptamines and N-substituted 2-phenylcyclopropylmethylamines, have provided insights into the structural requirements for serotonin receptor interaction. These studies often highlight the importance of substituents on both the benzyl and aryl rings in determining affinity and functional outcome (agonist, partial agonist, or antagonist activity) at various 5-HT receptors. However, without direct experimental data on this compound, any discussion of its potential serotonergic activity would be purely speculative and fall outside the scope of established scientific findings.

The synthesis of this compound has been described, indicating that the compound can be prepared for biological evaluation. Future research endeavors would be necessary to determine if this compound interacts with serotonin receptors and to characterize the nature of any such interaction. Such studies would involve in vitro binding assays to determine its affinity for various 5-HT receptor subtypes, followed by functional assays to assess its efficacy as an agonist or antagonist.

Given the lack of specific research findings, no data tables on the biological activity of this compound in the context of serotonin receptors can be provided at this time.

Analytical and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(4-methoxyphenyl)-2-chlorobenzylamine. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all hydrogen atoms and their respective chemical environments. The spectrum is expected to show distinct signals for the aromatic protons on both the 2-chlorobenzyl and 4-methoxyphenyl (B3050149) rings, the methylene (B1212753) (-CH₂-) bridge protons, the amine (N-H) proton, and the methoxy (B1213986) (-OCH₃) group protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring proton interactions. For instance, the signal for the benzylic CH₂ protons is typically a singlet, as seen in analogous structures like N-(2-chlorobenzylidene)-1-(2-chlorophenyl)methanamine. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, methoxy). The chemical shifts are indicative of the electronic environment of each carbon atom. In structurally related compounds, such as N-(2-chlorobenzyl)-1-(4-chlorophenyl)methanamine, the benzylic carbons (-CH₂-) typically appear in the range of 50-53 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Methylene (-CH₂-) | ~4.3 | ~50 |

| Amine (-NH-) | Variable, broad singlet | - |

| 4-methoxyphenyl Aromatic C-H | ~6.8 - 7.2 | ~114 - 142 |

| 2-chlorobenzyl Aromatic C-H | ~7.2 - 7.5 | ~127 - 138 |

| Aromatic C-O | - | ~152 |

| Aromatic C-Cl | - | ~134 |

Mass Spectrometry (ESI-MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are used to accurately determine the molecular mass of the compound. For this compound (C₁₄H₁₄ClNO), the expected monoisotopic mass is approximately 247.0791 g/mol . HRMS provides a highly accurate mass measurement, which helps in confirming the molecular formula. rsc.org

Fragmentation Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of volatile compounds. The electron ionization (EI) mass spectrum reveals characteristic fragmentation patterns. The most significant ions in the spectra of similar N-benzyl compounds are typically the iminium cations formed by cleavage of the benzyl (B1604629) group. ojp.gov For this compound, key fragments would likely include the 2-chlorobenzyl cation (m/z ≈ 125) and the tropylium (B1234903) ion (m/z = 91), as well as fragments related to the 4-methoxyphenylamine moiety.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Structure | Expected m/z |

| Molecular Ion [M]⁺ | [C₁₄H₁₄ClNO]⁺ | 247/249 (isotope pattern) |

| 2-Chlorobenzyl Cation | [C₇H₆Cl]⁺ | 125/127 (isotope pattern) |

| 4-Methoxyphenylaminomethyl Cation | [C₈H₁₀NO]⁺ | 136 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A key feature is the N-H stretching vibration of the secondary amine, which is observed at 3400 cm⁻¹. prepchem.com Other significant peaks include the C=C stretching of the aromatic rings around 1618 cm⁻¹, C-O stretching of the methoxy ether, and C-N stretching of the amine. prepchem.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Reference |

| Secondary Amine (N-H) | Stretch | 3400 | prepchem.com |

| Aromatic Ring (C=C) | Stretch | 1618 | prepchem.com |

| Aromatic C-H | Stretch | 3000 - 3100 | |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | |

| Aryl Ether (C-O) | Stretch | 1230 - 1270 | |

| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While specific data for this compound is not available, analysis of similar structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, demonstrates the utility of this method. mdpi.com This analysis would provide exact bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing and intermolecular interactions, such as potential N-H···O or N-H···N hydrogen bonds, which significantly influence the physical properties of the compound. mdpi.com The dihedral angle between the two aromatic rings would also be a key structural parameter determined by this method. nih.gov

Chromatographic Techniques (e.g., Thin-Layer Chromatography, Column Chromatography) for Purification and Reaction Monitoring

Chromatographic methods are essential for monitoring the progress of the synthesis and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of reactants (like 2-chlorobenzaldehyde (B119727) and 4-methoxyaniline) and the appearance of the product can be tracked. rsc.org

Column Chromatography: For purification, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. Elution with a suitable solvent system, often mixtures of petroleum ether and ethyl acetate, separates the desired this compound from unreacted starting materials and by-products, yielding a pure compound. rsc.orgrsc.orgorgsyn.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₄H₁₄ClNO). A close match between the experimental and theoretical values serves as a crucial confirmation of the compound's empirical formula and a measure of its purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₄H₁₄ClNO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 67.88% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.70% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.31% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.65% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.46% |

| Total | 247.725 | 100.00% |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Pathways for N-(4-methoxyphenyl)-2-chlorobenzylamine and its Analogs

The traditional synthesis of this compound involves a two-step process: the formation of a Schiff base from 2-chlorobenzaldehyde (B119727) and 4-methoxyaniline, followed by reduction using a hydride reagent like sodium borohydride (B1222165). prepchem.com While effective, future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Emerging strategies in organic synthesis offer promising avenues for improvement. Key areas of development include:

Catalyst-Free Reductive Amination: Novel methods are being explored that circumvent the need for metal catalysts. One such approach utilizes systems like a Hantzsch ester with ammonium (B1175870) formate, which can facilitate the reductive amination of aromatic aldehydes under milder, catalyst-free conditions. rsc.org Applying such methodologies could lead to a more sustainable synthesis of the target compound and its derivatives.

Green Chemistry Approaches: The use of hazardous solvents like toluene (B28343) and methanol (B129727) in the current method could be replaced with greener alternatives. prepchem.com Research into water-based synthetic routes, potentially using palladium nanoparticle catalysts, has shown success for related amine syntheses and could be adapted. chemicalbook.com These approaches reduce environmental impact and often simplify product purification.

Stereoselective Synthesis: For analogs of this compound that possess chiral centers, the development of stereoselective synthetic methods is critical. The use of chiral auxiliaries, as demonstrated in the synthesis of similar structures like (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, allows for the production of specific stereoisomers, which is often essential for targeted biological activity. google.com This approach offers higher yields and better stereoselectivity compared to chemical resolution methods. google.com

Advanced Computational Approaches in Rational Drug Design and Materials Science Utilizing This Scaffold

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby accelerating the design of new drugs and materials. For the this compound scaffold, advanced computational approaches are crucial for guiding synthetic efforts and understanding molecular interactions.

Density Functional Theory (DFT): DFT calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. As applied to similar Schiff bases and related structures, DFT can be used to optimize molecular geometry, calculate vibrational frequencies (FT-IR/Raman spectra), and determine electronic properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). researchgate.netnih.govresearchgate.net This information helps in understanding the molecule's reactivity, stability, and potential interaction sites.

Molecular Docking: This technique is central to rational drug design, allowing researchers to predict the binding affinity and orientation of a ligand (the drug candidate) within the active site of a biological target, such as an enzyme or receptor. fip.org For instance, derivatives of vanillin (B372448), which share the methoxyphenyl moiety, have been studied via molecular docking against the COX-2 receptor to predict their anti-inflammatory potential. fip.orgfip.org Applying this to derivatives of this compound could identify promising candidates for specific diseases by predicting their interactions with key proteins.

Hirshfeld Surface Analysis: This method is used to analyze intermolecular interactions within a crystal structure. researchgate.net By mapping these interactions, researchers can understand how molecules pack together, which is vital for designing new materials with specific physical properties and for understanding the solid-state behavior of drug substances.

The integration of these computational tools allows for the in silico screening and design of novel derivatives with enhanced biological activity or desired material characteristics before committing to costly and time-consuming laboratory synthesis.

Exploration of New Biological Targets and Therapeutic Areas for Derivatives of this compound

Derivatives containing the methoxyphenyl and substituted benzylamine (B48309) scaffolds have demonstrated a wide array of biological activities, suggesting that this compound is a promising starting point for drug discovery programs.

Research has highlighted the potential of related compounds in several therapeutic areas:

Anthelmintic Activity: A simplified derivative, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties against the nematode Toxocara canis, with activity comparable to the drug albendazole (B1665689) but with lower toxicity. nih.gov This suggests that the N-(4-methoxyphenyl) moiety is a key pharmacophore for developing new anti-parasitic agents. nih.gov

Antimicrobial and Anticancer Activity: Schiff bases derived from methoxyphenyl compounds have exhibited promising in-vitro activity against various bacterial strains (B. megaterium, E. coli) and have shown cytotoxicity against lung cancer cell lines (A549). researchgate.net Other acetohydrazide derivatives have also demonstrated good activity against bacterial and fungal strains. researchgate.net

Anti-inflammatory Properties: As suggested by computational studies on related molecules, derivatives of this scaffold could be designed as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation. fip.orgfip.org

The table below summarizes some of the documented biological activities for compounds related to the this compound scaffold.

| Biological Activity | Compound/Derivative Class | Key Findings |

| Anthelmintic | N-(4-methoxyphenyl)pentanamide | Active against Toxocara canis nematodes, with less toxicity than albendazole. nih.gov |

| Anticancer | Schiff base with (4-methoxyphenyl)imino group | Showed cytotoxic activity against A549 lung cancer cells. researchgate.net |

| Antimicrobial | Schiff base with (4-methoxyphenyl)imino group | Exhibited activity against Bacillus megaterium and Escherichia coli. researchgate.net |

| Antimicrobial | (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazides | Demonstrated good activity against tested bacterial and fungal strains. researchgate.net |

| Anti-inflammatory | 4-formyl-2-methoxyphenyl-4-chlorobenzoate (vanillin derivative) | Predicted via molecular docking to have greater activity than vanillin as a COX-2 inhibitor. fip.orgfip.org |

Future research should focus on synthesizing libraries of derivatives and systematically evaluating them against a broader range of biological targets, including kinases, proteases, and other enzymes implicated in human diseases.

Integration with High-Throughput Screening Methodologies for Accelerated Discovery and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. combichemistry.com Integrating the this compound scaffold with HTS methodologies can dramatically accelerate the identification of new lead compounds.

The process typically involves several key stages:

Library Generation: Using combinatorial chemistry, a large and diverse library of analogs based on the this compound core can be synthesized. Modifications would be made at various positions on both aromatic rings to explore a wide chemical space.

Assay Development: Robust and miniaturized assays are developed to measure the interaction of the library compounds with the target. These can be biochemical assays (e.g., measuring enzyme inhibition) or cell-based assays (e.g., measuring changes in cell viability or reporter gene expression). nih.gov

Automated Screening: Robotic systems are used to perform the assays in microtiter plates, allowing for the screening of thousands of compounds per day. combichemistry.comscienceintheclassroom.org

Hit Identification and Validation: Data analysis identifies "hits"—compounds that show activity in the primary screen. These hits are then re-tested and validated through secondary assays to confirm their activity and rule out false positives, such as those caused by compound aggregation. nih.gov

A variety of HTS techniques could be employed, including Fluorescence Resonance Energy Transfer (FRET), fluorescence polarization, and high-content screening, which uses automated microscopy to analyze cellular changes. nih.gov By applying these HTS approaches, researchers can efficiently sift through large numbers of derivatives to pinpoint molecules with the desired biological profile, providing a powerful engine for drug discovery and optimization. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-chlorobenzylamine, and how do reaction conditions influence yield and purity?